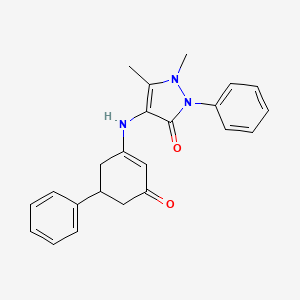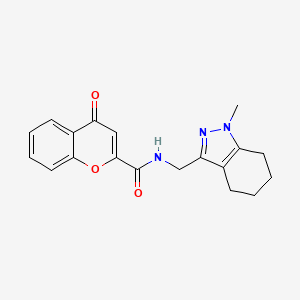
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensor Development
Research indicates the development of highly sensitive and selective chemosensors based on coumarin fluorophores, demonstrating the compound's utility in detecting ions like Cu2+ and H2PO4−. This application is critical for environmental monitoring and analytical chemistry, providing a method to detect trace amounts of specific ions with high specificity and sensitivity (Meng et al., 2018).
Biophysical Studies and Drug Design
The synthesis and biophysical study of novel triazole-based coumarin compounds, exploring their interactions with proteins such as bovine serum albumin and human serum albumin, highlight the compound's potential in drug design and development. Such studies provide insights into the binding mechanisms and interactions at the molecular level, essential for designing more effective and targeted therapeutic agents (Paul et al., 2019).
Polymer Science
Research on the synthesis and properties of novel poly(coumarin-amide)s, incorporating photosensitive coumarin groups into polymer chains, demonstrates applications in materials science. These polymers exhibit interesting properties such as high thermal stability and unique optical characteristics, making them potential candidates for advanced materials in electronics, optics, and environmental sensing (Nechifor, 2009).
Alzheimer's Disease Research
Compounds derived from chromenones linked to triazole rings have been evaluated for their anti-ChE activity, showing promise in Alzheimer's disease research. Specifically, some compounds have demonstrated significant neuroprotective effects and anti-acetylcholinesterase activity, offering potential pathways for developing new therapeutic approaches to treat neurodegenerative diseases (Saeedi et al., 2017).
Antioxidant and Antibacterial Agents
The one-pot synthesis of indolyl-chromene-carboxamides showcases their application as antioxidant and antibacterial agents. These compounds' ability to inhibit bacterial growth and oxidative stress further emphasizes the compound's utility in pharmaceuticals and as potential candidates for drug development (Subbareddy & Sumathi, 2017).
Antimicrobial Activity
A variety of synthesized compounds based on the 2-oxo-2H-chromene-3-carboxamide framework have shown significant antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds (Raval et al., 2012).
properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-15-8-4-2-6-12(15)14(21-22)11-20-19(24)18-10-16(23)13-7-3-5-9-17(13)25-18/h3,5,7,9-10H,2,4,6,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYTHJZGLEXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)
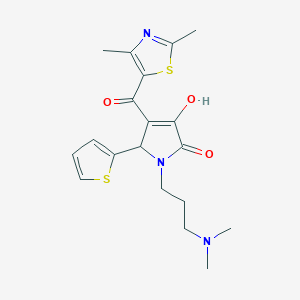
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)
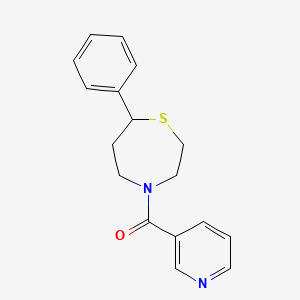
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)
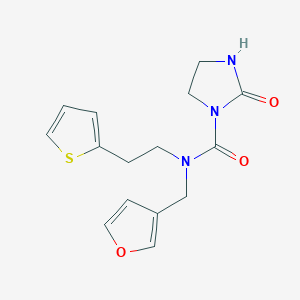
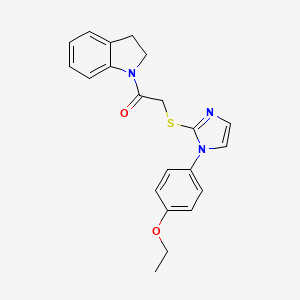
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)
